(4-Fluoro-1H-indazol-3-yl)methanol
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Overview
Description
(4-Fluoro-1H-indazol-3-yl)methanol is a chemical compound that belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of a fluorine atom at the fourth position and a hydroxymethyl group at the third position of the indazole ring imparts unique chemical properties to this compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1H-indazol-3-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic or basic conditions to yield the indazole core. The hydroxymethyl group can be introduced via a subsequent formylation and reduction step.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the cyclization process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
- Oxidation products include (4-Fluoro-1H-indazol-3-yl)carboxaldehyde and (4-Fluoro-1H-indazol-3-yl)carboxylic acid.
- Reduction products include this compound and (4-Fluoro-1H-indazol-3-yl)methylamine.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Fluoro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and hydroxymethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
(5-Fluoro-1H-indazol-3-yl)methanol: Similar structure with the fluorine atom at the fifth position.
(4-Chloro-1H-indazol-3-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(4-Methyl-1H-indazol-3-yl)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness: (4-Fluoro-1H-indazol-3-yl)methanol is unique due to the presence of the fluorine atom at the fourth position, which enhances its chemical stability and biological activity. The fluorine atom’s electronegativity and small size contribute to the compound’s ability to form strong hydrogen bonds and interact with biological targets more effectively than its analogs.
Properties
Molecular Formula |
C8H7FN2O |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
(4-fluoro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-3,12H,4H2,(H,10,11) |
InChI Key |
SKMTULVTSGFNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)CO |
Origin of Product |
United States |
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